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molecular formula C7H8ClNO B1266489 O-[(4-chlorophenyl)methyl]hydroxylamine CAS No. 5555-51-1

O-[(4-chlorophenyl)methyl]hydroxylamine

Cat. No. B1266489
M. Wt: 157.6 g/mol
InChI Key: GONDHKVGJCQJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362056B2

Procedure details

A mixture of tert-butyl 4-chlorobenzyloxycarbamate (1.28 g, 4.97 mmol) in 15 mL of 4 M HCl-dioxane was stirred at ambient temperature for 1.5 hours. The reaction was concentrated to provide O-(4-chlorobenzyl)hydroxylamine (0.95 g, 4.90 mmol).
Name
tert-butyl 4-chlorobenzyloxycarbamate
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][O:7][NH:8]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1>Cl.O1CCOCC1>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][O:7][NH2:8])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 4-chlorobenzyloxycarbamate
Quantity
1.28 g
Type
reactant
Smiles
ClC1=CC=C(CONC(OC(C)(C)C)=O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(CON)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.9 mmol
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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